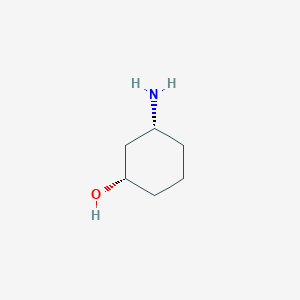

![molecular formula C7H12N2O B109751 2,7-Diazaspiro[4.4]nonan-3-one CAS No. 1226550-00-0](/img/structure/B109751.png)

2,7-Diazaspiro[4.4]nonan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

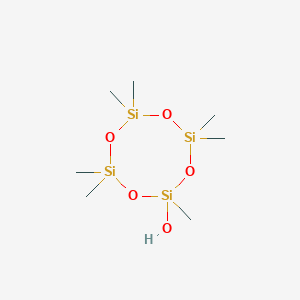

“2,7-Diazaspiro[4.4]nonan-3-one” is a chemical compound with the molecular formula C7H12N2O . It is also known as “2,7-Diazaspiro[4.4]nonan-3-one hydrochloride” and has a molecular weight of 176.65 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2,7-Diazaspiro[4.4]nonan-3-one” is 1S/C7H12N2O.ClH/c10-6-3-7(5-9-6)1-2-8-4-7;/h8H,1-5H2,(H,9,10);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“2,7-Diazaspiro[4.4]nonan-3-one” is a solid at room temperature . The compound should be stored under inert gas and conditions to avoid are air sensitivity and hygroscopicity .Scientific Research Applications

Chemical Synthesis and Structural Analysis :

- Synthesis and Cholinergic Properties: Cignarella et al. (1994) synthesized a series of 2,7-diazaspiro[3.5]nonan-1-ones, structurally related to muscarinic agonists, and studied their cholinergic properties. However, these compounds did not show significant cholinergic activity (Cignarella, Villa, & Barlocco, 1994).

- Improved Synthesis: Ji Zhiqin (2004) developed a more efficient method for synthesizing Diazaspiro[4.4] nonane, improving yield and efficiency (Ji Zhiqin, 2004).

- Regioselective Synthesis: Farag et al. (2008) reported the regioselective synthesis of Diazaspiro[4.4]nona- and Tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, contributing to the field of organic synthesis (Farag, Elkholy, & Ali, 2008).

Pharmacological Applications :

- Potential Anticonvulsant Agents: Lazić et al. (2017) investigated the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, providing insights into their potential as anticonvulsant agents (Lazić et al., 2017).

- Enantioselective Synthesis for Biological Activity: Pan et al. (2020) developed a method for enantioselective synthesis of spiroindolines, which feature the 2,7-diazaspiro[4.4]nonane structure, to explore their biological activity (Pan et al., 2020).

Targeted Therapeutic Applications :

- Osteoclast Activity Inhibition: Mounier et al. (2020) designed N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus to inhibit osteoclast activity, indicating potential applications in treating osteoporosis without affecting bone formation (Mounier et al., 2020).

Pharmacokinetics and Metabolism Studies :

- Metabolic Profiling: Benfenati et al. (1991) studied the metabolites of a compound based on 1,3-diazaspiro[4-4]-nonan-2,4- dione in animals, contributing to the understanding of its pharmacokinetics (Benfenati et al., 1991).

Novel Drug Development :

- Antitubercular Agents: Wang et al. (2020) designed benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane moieties, showing promise as new antitubercular agents (Wang et al., 2020).

Safety and Hazards

The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name |

2,7-diazaspiro[4.4]nonan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-6-3-7(5-9-6)1-2-8-4-7/h8H,1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGUNJUDINBXPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC(=O)NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630660 |

Source

|

| Record name | 2,7-Diazaspiro[4.4]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diazaspiro[4.4]nonan-3-one | |

CAS RN |

1226550-00-0 |

Source

|

| Record name | 2,7-Diazaspiro[4.4]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

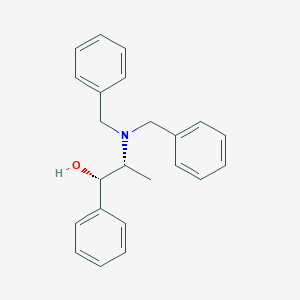

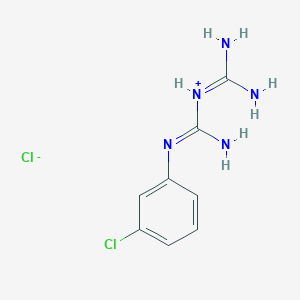

![Phenol, 2-[(1H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)

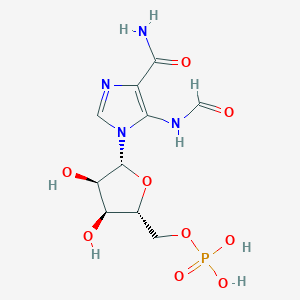

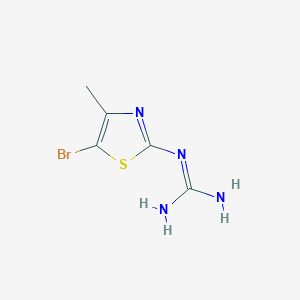

![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)

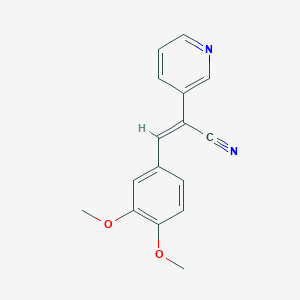

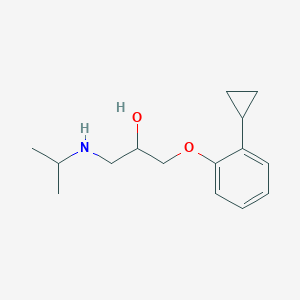

![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)

![[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride](/img/structure/B109733.png)